2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
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Overview
Description
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 2-chlorophenyl and 6-methyl groups onto the pyridine ring.
Esterification: Formation of the 3-ethyl ester group through esterification reactions.
Carboxymethoxy Methylation: Introduction of the carboxymethoxy methyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and ethanol.
Scientific Research Applications
2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
- 2-((Carboxymethoxy)methyl)-4-(2-iodophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
Uniqueness
The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
114011-51-7 |
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Molecular Formula |
C18H18ClNO5 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C18H18ClNO5/c1-3-25-18(23)17-13(12-6-4-5-7-14(12)19)8-11(2)20-15(17)9-24-10-16(21)22/h4-8H,3,9-10H2,1-2H3,(H,21,22) |
InChI Key |
PQWNHCKULLXTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1COCC(=O)O)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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